molecular formula C17H15N3O2S B2988898 N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 920242-30-4

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No. B2988898
CAS RN: 920242-30-4
M. Wt: 325.39
InChI Key: SMYIBDDEVZXYIT-UHFFFAOYSA-N
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Description

“N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide” is a versatile chemical compound. It is related to the class of thiophene-based analogs, which have been of interest to scientists due to their potential biological activities .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates has also been used to yield thienopyrimidines .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is another reaction that thiophene derivatives can undergo .

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives have been explored for their utility in synthesizing various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity toward different nitrogen nucleophiles, yielding a variety of heterocyclic derivatives including pyrazole, isoxazole, and pyrimidine, among others. This research underscores the versatility of thiophene carboxamide derivatives in the synthesis of complex heterocyclic structures, which are crucial in the development of new pharmaceuticals and materials (Mohareb et al., 2004).

Antimicrobial Applications

The exploration of thiophene derivatives for antimicrobial applications has shown promising results. Compounds synthesized from thiophene-2-carboxamide derivatives have been screened for in vitro antibacterial and antifungal activities, demonstrating effectiveness against various pathogens. This suggests the potential of these compounds in developing new antimicrobial agents, which is critical in addressing the challenge of antibiotic resistance (Desai et al., 2011).

Inhibition of Human Leukocyte Elastase

Another significant application involves the synthesis and evaluation of thiophene derivatives as inhibitors of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. The research into 2-(diethylamino)thieno[1,3]oxazin-4-ones, for example, has led to the identification of compounds with potent inhibitory activity toward HLE, indicating their potential as therapeutic agents for treating diseases associated with enzyme dysfunction (Gütschow et al., 1999).

Synthesis of Hybrid Molecules for Biological Activities

The synthesis of hybrid molecules incorporating thiophene-2-carboxamide derivatives has been investigated, with some compounds exhibiting antimicrobial, antiurease, and antilipase activities. This demonstrates the compound's utility in creating multifunctional molecules with potential applications in treating various diseases and conditions (Başoğlu et al., 2013).

Antinociceptive Activity

Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has explored their antinociceptive activity, further highlighting the therapeutic potential of thiophene derivatives in pain management. This area of research contributes to the ongoing search for new analgesic compounds with improved efficacy and safety profiles (Shipilovskikh et al., 2020).

Future Directions

The future directions for “N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities and applications in scientific research. The development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-7-4-12-23-15)18-10-11-22-16-9-8-14(19-20-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYIBDDEVZXYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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